
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an allylamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3,4-dimethoxycinnamaldehyde.
Reduction: The cinnamaldehyde is then reduced to (E)-3,4-dimethoxycinnamyl alcohol using a reducing agent such as sodium borohydride.
Amination: The final step involves the conversion of the alcohol to the amine via reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the allyl side chain can be reduced to form the saturated amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of phenol derivatives or other substituted phenyl compounds.
科学研究应用
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy groups and the allylamine side chain play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(1S)-1-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but lacks the double bond in the side chain.
(1S)-1-(3,4-Dimethoxyphenyl)propylamine: Similar structure but has a saturated side chain.
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enol: Similar structure but has a hydroxyl group instead of an amine.
Uniqueness
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine is unique due to the presence of both methoxy groups on the phenyl ring and the allylamine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(1S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9H,1,12H2,2-3H3/t9-/m0/s1 |
InChI 键 |
XPPWVFKCFXGYGM-VIFPVBQESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H](C=C)N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(C=C)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


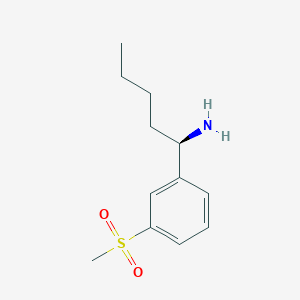
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B13048190.png)
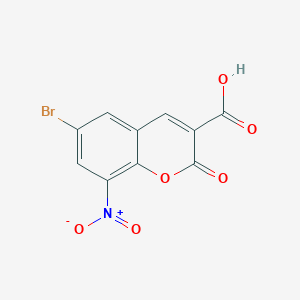
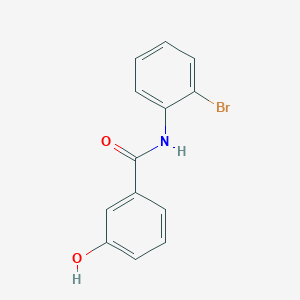
![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13048221.png)
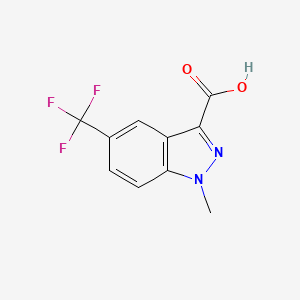
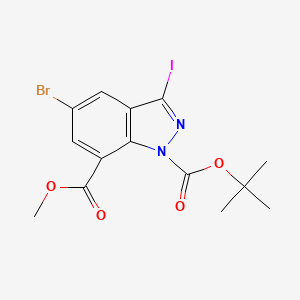
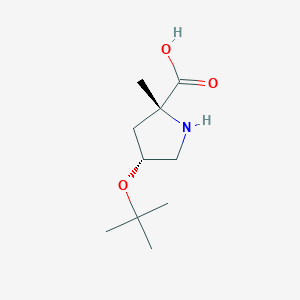
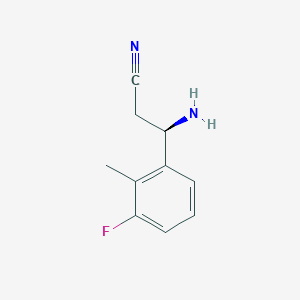
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)

